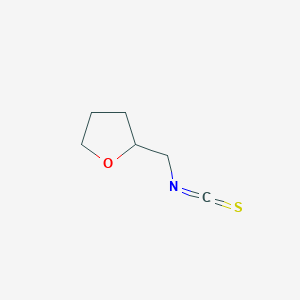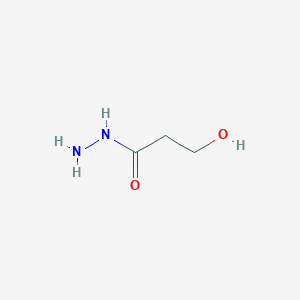
2-(Isothiocyanatomethyl)tetrahydrofuran
Vue d'ensemble
Description
2-(Isothiocyanatomethyl)tetrahydrofuran (2-ITF) is a small molecule that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 2-ITF is a derivative of tetrahydrofuran (THF), a six-membered heterocyclic compound that is widely used as a solvent in organic synthesis. 2-ITF has several unique properties that make it a useful reagent for a variety of applications.
Applications De Recherche Scientifique
Biomass-Derived Solvent Applications
2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, presents a promising alternative solvent in environmentally benign synthesis strategies. Its properties, including low miscibility with water, high boiling point, and remarkable stability, make it suitable for syntheses involving organometallics, organocatalysis, and biotransformations, as well as processing lignocellulosic materials. Industries have started assessing 2-MeTHF in various synthetic procedures, showing excellent results and prospects. Its potential extends to pharmaceutical chemistry processes as well (Pace et al., 2012).
Synthesis of Biologically Active Products
Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors to biologically active products (drugs, flavors, agrochemicals), are synthesized via a multienzymatic stereoselective cascade process. This two-step approach yields bromohydrins with high enantiomeric excess and diastereomeric excess, which are further manipulated to prepare tetrahydrofuran synthons. Notably, the synthesis of the most odorous stereoisomer of the roasted meat aroma, (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran, is an application of this methodology (Brenna et al., 2017).
Organic Synthesis Techniques
In a study, visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air was developed. This approach activates the C(sp3)-H bond of tetrahydrofuran using molecular oxygen as an oxidant, providing a green route for N-substituted azoles and showcasing the versatility of tetrahydrofuran in organic synthesis (Zhang et al., 2017).
Applications in Pharmaceutical Synthesis
A study focusing on the synthesis of 2,3-trans disubstituted tetrahydrofurans reported a two-step preparation from S-alkyl dithiocarbonates, leading to intermediate S-alkyl dithiocarbonates. This strategy, involving the displacement of anomeric xanthates with various nucleophiles, illustrates the potential of tetrahydrofuran derivatives in the synthesis of modified nucleoside analogues, highlighting its relevance in pharmaceutical synthesis (Jean-Baptiste et al., 2006).
Environmental Impact Study
The effects of tetrahydrofuran on enzyme activities in activated sludge were investigated to understand its influence and fate in the environment. The study revealed that tetrahydrofuran could inhibit dehydrogenase activity and strongly affect phosphatase, urease, and catalase activities in activated sludge, indicating its significant environmental impact (Lv et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
Isothiocyanates, a class of compounds to which 2-tetrahydrofurfuryl isothiocyanate belongs, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to modulate the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics (eg, carcinogens) from the body . They also exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .
Biochemical Pathways
Isothiocyanates are known to influence a variety of pathways, including those involved in the metabolism and elimination of xenobiotics, antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Result of Action
Isothiocyanates are known to exhibit antioxidant and anti-inflammatory activities and interfere with numerous cancer-related targets and pathways .
Propriétés
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-87-4 | |
| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)









